7-(Triphenylphosphonio)heptanoate hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

50889-30-0 |

|---|---|

Molecular Formula |

C25H28BrO2P |

Molecular Weight |

471.4 g/mol |

IUPAC Name |

7-triphenylphosphaniumylheptanoate;hydrobromide |

InChI |

InChI=1S/C25H27O2P.BrH/c26-25(27)20-12-1-2-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H |

InChI Key |

IASRMNRQZIRYHM-UHFFFAOYSA-N |

Canonical SMILES |

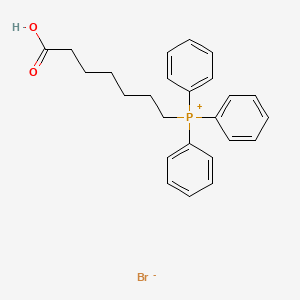

C1=CC=C(C=C1)[P+](CCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Triphenylphosphonio)heptanoate Hydrobromide: A Mitochondria-Targeting Moiety for Research and Drug Development

This guide provides a comprehensive technical overview of 7-(Triphenylphosphonio)heptanoate hydrobromide, a lipophilic cation designed for the targeted delivery of molecules to mitochondria. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, mechanism of action, and practical applications of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Targeting Mitochondria

Mitochondria, often referred to as the powerhouses of the cell, are integral to cellular metabolism, energy production, and the regulation of cell death pathways.[1] Consequently, mitochondrial dysfunction is implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] This has made mitochondria a prime target for therapeutic intervention and diagnostic probing. The primary challenge lies in delivering bioactive molecules specifically to the mitochondria, bypassing other cellular compartments to maximize efficacy and minimize off-target effects.

This compound belongs to a class of compounds that leverage the unique properties of the triphenylphosphonium (TPP) cation to achieve mitochondrial accumulation. The large negative membrane potential across the inner mitochondrial membrane drives the uptake of these lipophilic cations, allowing for the selective delivery of attached cargo.[3] The heptanoate linker provides a versatile point of attachment for various molecules of interest, from fluorescent dyes to therapeutic agents.

Synthesis and Characterization

The synthesis of this compound is a direct and robust process, typically achieved through the quaternization of triphenylphosphine with a suitable halo-substituted heptanoic acid.[4] The most common and accessible precursor is 7-bromoheptanoic acid.[5]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Step-by-Step Synthesis Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromoheptanoic acid (1 equivalent) in anhydrous acetonitrile.[5]

-

Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1 equivalent).[5]

-

Reaction: Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: After completion, cool the reaction mixture to room temperature. The product will likely precipitate out of the solution. Precipitation can be further induced by the slow addition of diethyl ether.

-

Isolation and Purification: Collect the resulting white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield this compound.

Physicochemical Properties

| Property | Value (Known/Estimated) | Source |

| Molecular Formula | C₂₅H₂₈BrO₂P | Calculated |

| Molecular Weight | 471.37 g/mol | Calculated |

| Appearance | White to off-white solid | [6] |

| Melting Point | Estimated: 180-200 °C | Based on[7] |

| Solubility | Soluble in water, methanol, DMSO | [6] |

| CAS Number | Not assigned | - |

Mechanism of Action: Targeting the Mitochondrial Matrix

The efficacy of this compound as a mitochondrial targeting vector is predicated on the large negative membrane potential (ΔΨm) across the inner mitochondrial membrane, which is approximately -150 to -180 mV (negative inside).[3]

Cellular Uptake and Mitochondrial Accumulation Pathway

Caption: Mechanism of mitochondrial accumulation of TPP-conjugated compounds.

The lipophilic nature of the triphenylphosphonium cation allows it to readily pass through the plasma membrane and the outer mitochondrial membrane.[3] The key step is the electrophoretic uptake across the inner mitochondrial membrane, driven by the substantial membrane potential. This results in a significant concentration of the TPP-conjugated molecule within the mitochondrial matrix, estimated to be up to 1000-fold higher than in the cytoplasm.

Applications in Research and Drug Development

The carboxylic acid group of this compound serves as a versatile handle for conjugating a wide range of molecules for mitochondrial delivery.

Potential Applications:

-

Mitochondrial Probes: Attachment of fluorescent dyes or other reporter molecules allows for the real-time monitoring of mitochondrial dynamics, membrane potential, and the production of reactive oxygen species (ROS).[8]

-

Targeted Drug Delivery: Conjugation of therapeutic agents can enhance their efficacy by delivering them directly to their site of action within the mitochondria, which is particularly relevant for anticancer and neuroprotective drugs.[9]

-

Mitochondria-Targeted Antioxidants: The TPP moiety itself can be conjugated to antioxidants to combat mitochondrial oxidative stress, a key factor in many age-related diseases.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential

This protocol describes a method to assess changes in mitochondrial membrane potential in live cells using a TPP-based fluorescent probe, which could be synthesized using this compound. A common probe for this application is Tetramethylrhodamine, Methyl Ester (TMRM).

Materials:

-

Cultured cells of interest

-

TMRM stock solution (1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) stock solution (50 mM in DMSO) for depolarization control

-

Confocal microscope with appropriate filter sets (e.g., Ex/Em = 549/575 nm)[10]

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

-

Probe Loading: Prepare a working solution of 25 nM TMRM in HBSS. Remove the culture medium from the cells and wash twice with HBSS. Incubate the cells with the TMRM working solution for 30-45 minutes at 37°C.[11]

-

Imaging: Image the cells using a confocal microscope. Healthy, polarized mitochondria will accumulate TMRM and exhibit bright red fluorescence.

-

Depolarization Control: To confirm that the signal is dependent on mitochondrial membrane potential, add FCCP to a final concentration of 10 µM to a set of wells and image again. A significant decrease in fluorescence intensity indicates mitochondrial depolarization.[10]

-

Data Analysis: Quantify the fluorescence intensity per cell or per mitochondrion using appropriate image analysis software. Compare the fluorescence intensity between control and treated cells to determine the effect on mitochondrial membrane potential.

Experimental Protocol: Detection of Mitochondrial Superoxide

This protocol outlines the use of a mitochondria-targeted probe to specifically measure superoxide levels within the mitochondria of live cells. A commercially available probe for this is MitoSOX™ Red.

Materials:

-

Cultured cells of interest

-

MitoSOX™ Red reagent (5 mM stock solution in DMSO)

-

HBSS

-

Antimycin A (optional, as a positive control for superoxide production)

-

Flow cytometer or fluorescence microscope (Ex/Em = 510/580 nm)

Procedure:

-

Cell Preparation: Prepare cells in suspension or as adherent cultures in an appropriate imaging dish.

-

Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in HBSS. Incubate the cells with the working solution for 10-30 minutes at 37°C, protected from light.[12]

-

Washing: Wash the cells three times with warm HBSS to remove excess probe.

-

Positive Control (Optional): Treat a subset of cells with an inducer of mitochondrial superoxide, such as Antimycin A (10 µM), for 15-30 minutes.

-

Detection: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.[12]

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population (flow cytometry) or individual cells (microscopy) to compare superoxide levels between different experimental conditions.

Conclusion and Future Perspectives

This compound represents a valuable tool for researchers and drug developers focused on mitochondrial biology and therapeutics. Its straightforward synthesis and the well-established principle of TPP-mediated mitochondrial targeting provide a reliable platform for a multitude of applications. The future of mitochondria-targeted strategies will likely involve the development of more sophisticated drug-TPP conjugates with enhanced specificity and controlled release mechanisms, as well as novel imaging agents for the sensitive and dynamic tracking of mitochondrial function in health and disease.

References

- Benien, P., Almuteri, M. A., Mehanna, A. S., & D'Souza, G. G. M. (2015). Synthesis of triphenylphosphonium phospholipid conjugates for the preparation of mitochondriotropic liposomes. Methods in Molecular Biology, 1265, 51–57.

- Guzman-Villanueva, D., et al. (2022). In vitro assessment of stearyl triphenyl phosphonium toxicity in drug-resistant tumor cells. SOJ Pharmacy & Pharmaceutical Sciences, 2(1), 1-9.

-

JoVE. (2022, June 13). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview [Video]. YouTube. [Link]

- MDPI. (2021, March 11). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. International Journal of Molecular Sciences, 22(6), 2883.

- MDPI. (2024, June 20). Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence. International Journal of Molecular Sciences, 25(12), 6789.

-

National Center for Biotechnology Information. (n.d.). Carboxymethyl triphenylphosphonium bromide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Carboxybutyl)triphenylphosphonium bromide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Bromoheptanoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (6-Carboxyhexyl)triphenylphosphonium bromide. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Triphenylphosphine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Preparation 8 (6-carboxyhexyl)triphenylphosphonium bromide. Retrieved from [Link]

-

Protocols.io. (2022, September 21). Live-cell imaging: Mitochondria membrane potential. [Link]

-

ResearchGate. (2025, August 9). Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy. Retrieved from [Link]

- Royal Society of Chemistry. (2023, December 21). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. RSC Chemical Biology, 5(1), 104-114.

-

Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]

Sources

- 1. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triarylphosphonium compounds as effective vectors for mitochondria-targeted delivery systems: decoration strategies and prospects for clinical application | Russian Chemical Reviews [rcr.colab.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. content.abcam.com [content.abcam.com]

- 11. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 12. researchgate.net [researchgate.net]

7-(Triphenylphosphonio)heptanoate hydrobromide chemical structure

An In-depth Technical Guide to 7-(Triphenylphosphonio)heptanoate Hydrobromide

Abstract

This technical guide provides a comprehensive overview of this compound, a lipophilic cation designed for the targeted delivery of molecules to mitochondria. We will dissect its chemical structure, outline its synthesis and characterization, and elucidate the fundamental mechanism of its accumulation within the mitochondrial matrix. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its application as both a research tool and a potential therapeutic delivery vector. We will explore the causality behind its design, detail self-validating experimental protocols for its study, and discuss the critical implications of its intrinsic biological activity.

Introduction: The Imperative of Mitochondrial Targeting

In the landscape of cellular biology and therapeutic development, mitochondria have emerged as pivotal targets. These organelles are not merely the powerhouses of the cell; they are central regulators of metabolism, cell death pathways (apoptosis), and reactive oxygen species (ROS) signaling.[1] Consequently, mitochondrial dysfunction is implicated in a vast array of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[2]

The primary challenge in developing mitochondria-focused therapeutics is overcoming the organelle's formidable defenses, particularly the impermeable inner mitochondrial membrane. An effective strategy to bypass this barrier utilizes the unique electrochemical environment of the mitochondrion. A large membrane potential (ΔΨm) of approximately -180 mV, negative on the inside, is maintained across the inner membrane. This powerful electrochemical gradient can be exploited to drive the accumulation of specific molecules.

This principle underpins the utility of lipophilic cations, which can permeate biological membranes and are electrophoretically drawn into the negatively charged mitochondrial matrix.[2][3][4] Among these, the triphenylphosphonium (TPP+) cation has become the gold standard for mitochondrial targeting due to its optimal balance of lipophilicity and charge delocalization, which facilitates its passage across membranes and subsequent accumulation, often several hundred-fold compared to the cytoplasm.[4][5] this compound is a quintessential example of this molecular architecture, featuring the TPP+ targeting moiety linked to a heptanoate carbon chain, offering a versatile platform for mitochondrial research and drug delivery.

Section 1: Physicochemical Properties and Structural Elucidation

Chemical Structure and Nomenclature

The structure of this compound is bifunctional, comprising three key components:

-

The Triphenylphosphonium (TPP+) Cation: A phosphorus atom bonded to three phenyl rings, bearing a positive charge. This moiety is the mitochondriotropic "warhead."

-

The Heptanoate Linker: A seven-carbon aliphatic chain that provides spacing and contributes significantly to the molecule's overall lipophilicity. One end is attached to the TPP+ cation, while the other terminates in a carboxylic acid group.

-

The Hydrobromide Counter-ion: A bromide anion (Br-) that balances the positive charge of the phosphonium cation, forming a stable salt.

This specific arrangement results in a molecule that is both a lipophilic cation and a carboxylic acid, presenting opportunities for further chemical modification.

Physicochemical Data

The precise experimental data for this specific compound is not widely published; however, we can infer its properties from closely related analogs like heptyltriphenylphosphonium bromide.[6] These properties are crucial for predicting its behavior in biological systems.

| Property | Value (Estimated) | Rationale & Significance |

| IUPAC Name | 7-(triphenylphosphanyl)heptanoic acid;hydrobromide | Systematic name defining the structure. |

| Molecular Formula | C₂₅H₂₈BrO₂P | Defines the elemental composition. |

| Molecular Weight | 483.37 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |

| CAS Number | Not assigned. (Analog: 13423-48-8 for Heptyltriphenylphosphonium bromide[6]) | Unique identifier for the chemical substance. |

| LogP (Predicted) | ~3.5 - 4.5 | The octanol-water partition coefficient (LogP) indicates high lipophilicity, which is critical for passive diffusion across cell and mitochondrial membranes.[3][7] |

| Solubility | Soluble in organic solvents (DMSO, Ethanol); sparingly soluble in water. | Dictates vehicle choice for in vitro and in vivo experiments. The salt form enhances aqueous solubility compared to a free base. |

Spectroscopic Characterization

Confirming the identity and purity of this compound is a prerequisite for any meaningful biological study. This is achieved through a combination of spectroscopic techniques. The protocols described below form a self-validating system for structural confirmation.

Expert Insight: The goal is not just to see a peak, but to see the right peak with the right integration and multiplicity. Each technique validates the others. A correct mass from MS is meaningless if the NMR proton count is wrong.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides a map of all hydrogen atoms.

-

Expected Signals:

-

~7.7-7.9 ppm: A complex multiplet corresponding to the 15 aromatic protons of the three phenyl rings on the TPP+ group.

-

~3.3-3.6 ppm: A multiplet for the two protons on the carbon adjacent to the phosphorus atom (C7).

-

~2.2-2.4 ppm: A triplet for the two protons on the carbon adjacent to the carbonyl group (C2).

-

~1.2-1.8 ppm: A series of overlapping multiplets for the remaining 8 protons of the aliphatic chain (C3-C6).

-

~11-12 ppm: A broad singlet for the carboxylic acid proton (this can exchange with D₂O).

-

-

Validation: The integration of these peak areas should correspond to a ratio of 15:2:2:8:1.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies all unique carbon environments.

-

Expected Signals: Signals for the aromatic carbons of the TPP+ group (typically 4 distinct peaks), the 7 carbons of the heptanoate chain, and a downfield signal (>170 ppm) for the carboxylic acid carbonyl carbon.

-

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): A highly specific technique for phosphorus-containing compounds.

-

Expected Signal: A single sharp peak, typically around +25 ppm, confirming the presence of the phosphonium cation.

-

-

MS (Mass Spectrometry): Determines the mass-to-charge ratio (m/z) of the molecule.

-

Expected Result: In positive ion mode (ESI+), the primary peak will be the cation [M-Br]⁺ at m/z ~403.35, corresponding to the molecular formula C₂₅H₂₈O₂P⁺. The isotopic pattern will confirm the elemental composition.

-

Section 2: Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of phosphonium salts is a cornerstone of organic chemistry, most commonly achieved via the nucleophilic attack of a phosphine on an alkyl halide. For this compound, the most logical and efficient pathway involves the reaction of triphenylphosphine with a 7-haloheptanoic acid, such as 7-bromoheptanoic acid.

Causality: Triphenylphosphine is an excellent nucleophile, and the primary alkyl bromide is a good electrophile, making the SN2 reaction conditions favorable. Using a solvent like acetonitrile or toluene at reflux provides the necessary thermal energy to drive the reaction to completion.

Detailed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-bromoheptanoic acid (1.0 eq) and triphenylphosphine (1.05 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants (concentration ~0.5 M).

-

Reaction: Heat the mixture to reflux (~82°C) and stir vigorously for 24-48 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the triphenylphosphine starting material.

-

Workup: After cooling to room temperature, the product often precipitates from the solution. If not, the solvent is removed under reduced pressure. The crude solid is then triturated with a non-polar solvent like diethyl ether to remove any unreacted triphenylphosphine.

-

Purification: The crude product is purified by recrystallization, typically from a solvent system like ethanol/ethyl acetate, to yield the final product as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Mechanism of Action - Mitochondrial Targeting

The Mitochondrial Membrane Potential (ΔΨm)

The driving force behind the accumulation of TPP+ derivatives is the mitochondrial membrane potential (ΔΨm). The electron transport chain, located on the inner mitochondrial membrane, actively pumps protons (H+) from the matrix into the intermembrane space. This creates a significant electrochemical gradient, making the mitochondrial matrix negatively charged and alkaline relative to the cytosol.

Nernstian Accumulation

According to the Nernst equation, a membrane-permeable cation will accumulate in a negatively charged compartment. For every 61.5 mV of membrane potential, the concentration of a monovalent cation will increase 10-fold inside the compartment. Given the ΔΨm of ~180 mV, TPP+ cations can theoretically accumulate several hundred to a thousand-fold inside the mitochondrial matrix.[3]

Expert Insight: While the Nernst equation provides a theoretical basis, the actual accumulation is a dynamic process also governed by the molecule's lipophilicity. A more lipophilic cation will traverse the membrane more readily, leading to faster and more extensive uptake.[3] This is the critical role of the alkyl chain.

Mitochondrial Accumulation Pathwaydot

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of lipophilic cations as therapies for disorders due to mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]

- 4. Targeting lipophilic cations to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heptyltriphenylphosphonium bromide | C25H30BrP | CID 2724567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 7-(Triphenylphosphonio)heptanoate Hydrobromide

Foreword: The Strategic Importance of Mitochondria-Targeted Molecules

In the landscape of modern drug discovery and cellular biology, the mitochondrion has emerged as a pivotal target.[1] These organelles, central to cellular energy metabolism and apoptosis, are implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. The ability to selectively deliver therapeutic or diagnostic agents to mitochondria is therefore of paramount scientific interest. The triphenylphosphonium (TPP) cation is a well-established and effective moiety for achieving this targeted delivery.[2] Its lipophilic nature and delocalized positive charge facilitate accumulation within the mitochondrial matrix, driven by the significant negative membrane potential. This guide focuses on 7-(triphenylphosphonio)heptanoate hydrobromide, a molecule that combines the mitochondrial-targeting capability of the TPP group with a seven-carbon aliphatic chain terminating in a carboxylic acid. This bifunctional structure makes it a valuable building block for conjugating various bioactive molecules for mitochondrial delivery.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the quaternization of a phosphine. The reaction proceeds via an SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom of 7-bromoheptanoic acid, which bears a bromine leaving group.

The carboxylic acid functionality of the starting material is generally stable under the reaction conditions for forming the phosphonium salt.[3] It is crucial to use a solvent that can facilitate the reaction between the polar starting materials and accommodate the formation of the ionic product. Acetonitrile is a common and effective choice for this type of reaction.

Below is a detailed, field-proven protocol for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

7-Bromoheptanoic acid

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Büchner funnel and flask

-

Rotary evaporator

-

Vacuum oven

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromoheptanoic acid (1.0 equivalent) and triphenylphosphine (1.0 equivalent) in anhydrous acetonitrile. The use of anhydrous solvent is recommended to minimize potential side reactions, although the reaction can often tolerate small amounts of moisture.

-

Reaction Execution: Place the flask under an inert atmosphere and heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (typically after 24-48 hours), allow the mixture to cool to room temperature. The product, being a salt, is often insoluble in the reaction solvent at lower temperatures and may precipitate out. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then triturated with a non-polar solvent, such as anhydrous diethyl ether, to remove any unreacted starting materials and by-products. This involves vigorously stirring the crude solid with the solvent, followed by filtration. For higher purity, recrystallization can be performed. A common solvent system for recrystallizing phosphonium salts is a mixture of a polar solvent in which the salt is soluble (e.g., methanol, ethanol, or chloroform) and a non-polar solvent in which it is insoluble (e.g., diethyl ether or hexane).

-

Drying: The purified white solid is collected by filtration and dried in a vacuum oven to remove any residual solvent.

II. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

A. Physical Properties

A key physical characteristic of a solid compound is its melting point. For the closely related analog, (6-carboxyhexyl)triphenylphosphonium bromide, a melting point of 185-187°C has been reported. The melting point of this compound is expected to be in a similar range. A sharp melting point is indicative of a pure compound.

B. Spectroscopic Analysis

The following table summarizes the expected and reported spectral data for this compound and its close analogs.

| Analytical Technique | Functional Group/Proton Environment | Expected/Reported Chemical Shift or Absorption Band |

| ¹H NMR | Phenyl protons (C₆H₅) | δ 7.7-8.0 ppm (multiplet) |

| Methylene protons adjacent to P⁺ (-CH₂-P⁺) | δ 3.5-3.8 ppm (multiplet) | |

| Methylene protons adjacent to COOH (-CH₂-COOH) | δ 2.2-2.4 ppm (triplet) | |

| Aliphatic methylene protons (-CH₂-) | δ 1.4-1.8 ppm (multiplet) | |

| Carboxylic acid proton (-COOH) | δ 10-12 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl carbon (-C=O) | δ 175-180 ppm |

| Phenyl carbons attached to P⁺ | δ 118-120 ppm (doublet) | |

| ortho, meta, para Phenyl carbons | δ 130-135 ppm (doublets) | |

| Methylene carbon adjacent to P⁺ (-CH₂-P⁺) | δ 22-25 ppm (doublet) | |

| Methylene carbon adjacent to COOH (-CH₂-COOH) | δ 33-36 ppm | |

| Aliphatic methylene carbons (-CH₂) | δ 24-32 ppm | |

| ³¹P NMR | Triphenylphosphonium phosphorus (P⁺) | δ +20 to +30 ppm (relative to 85% H₃PO₄) |

| FTIR | Carboxylic acid O-H stretch | 3000-2500 cm⁻¹ (broad) |

| Aromatic C-H stretch | ~3050 cm⁻¹ | |

| Aliphatic C-H stretch | 2950-2850 cm⁻¹ | |

| Carbonyl C=O stretch | ~1710 cm⁻¹ | |

| Phenyl C=C stretch | ~1585, 1485, 1440 cm⁻¹ | |

| P-C stretch | ~1115 cm⁻¹ | |

| Mass Spectrometry (ESI+) | Molecular Ion [M]⁺ | Expected m/z corresponding to the cation (C₂₅H₂₈O₂P)⁺ |

| Major Fragment | m/z 262 (triphenylphosphine) |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum using a standard proton NMR pulse program. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum using a standard carbon-13 NMR pulse program with proton decoupling.

-

³¹P NMR: Acquire the spectrum using a standard phosphorus-31 NMR pulse program, typically with proton decoupling. The chemical shifts are referenced to an external standard of 85% H₃PO₄.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer. Acquire the spectrum in positive ion mode to observe the cationic species.

III. Visualization of the Synthetic and Mechanistic Framework

To further elucidate the processes described, the following diagrams provide a visual representation of the synthesis workflow and the principle of mitochondrial targeting.

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of mitochondrial accumulation of TPP-heptanoate.

IV. Applications in Research and Drug Development

The primary application of this compound lies in its use as a molecular tool for targeting mitochondria. The terminal carboxylic acid group serves as a convenient attachment point for a wide array of molecules, including:

-

Fluorescent Probes: For imaging and monitoring mitochondrial function and dynamics.

-

Antioxidants: To mitigate mitochondrial oxidative stress, which is implicated in aging and various diseases.

-

Therapeutic Agents: To deliver drugs directly to the mitochondria of diseased cells, such as cancer cells, thereby increasing their efficacy and reducing systemic toxicity.[5]

The seven-carbon linker provides spatial separation between the TPP targeting moiety and the conjugated cargo, which can be important for preserving the biological activity of the attached molecule.

V. Conclusion and Future Perspectives

This compound is a valuable and versatile chemical entity for researchers in the fields of chemical biology, pharmacology, and materials science. Its synthesis is straightforward, and its structure is readily confirmed by standard analytical techniques. The ability to selectively target mitochondria opens up a vast array of possibilities for the development of novel diagnostic and therapeutic strategies. Future research may focus on optimizing the linker length and composition to fine-tune the delivery and release of conjugated molecules within the mitochondria, further enhancing the potential of this important class of compounds.

References

-

Millard, M., Pathania, D., Shabaik, Y., Taheri, L., Deng, J., & Neamati, N. (2010). Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity. PLoS One, 5(10), e13131. [Link]

-

Synthesis of B. (3-Carboxypropyl)triphenylphosphonium bromide. PrepChem.com. [Link]

-

(6-Carboxyhexyl)triphenylphosphonium bromide. PubChem. [Link]

-

Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. [Link]

-

Synthesis of Preparation 8 (6-carboxyhexyl)triphenylphosphonium bromide. [Link]

-

Quick and Easy Material Identification of Salts Used in Lithium-Ion Batteries by FTIR. Agilent. [Link]

-

Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. Molecules, 28(22), 7625. [Link]

-

Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. International Journal of Molecular Sciences, 22(11), 6049. [Link]

-

Novel Mitochondria-Targeted Triphenylphosphonium Conjugates of Linear β-Phosphorylated Nitrones : Preparation, 31P NMR Mitochondrial Distribution, EPR Spin Trapping Reporting, and Site-Directed Antiapoptotic Properties. Methods in Molecular Biology, 2275, 53-83. [Link]

-

A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry, 64(3), 1349–1359. [Link]

-

Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. ACS Omega, 6(39), 25301–25310. [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]

-

Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. The Royal Society of Chemistry. [Link]

-

Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Journal of the American Chemical Society, 88(22), 5251–5259. [Link]

-

SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYUMOV-GERASIMENKO. [Link]

-

Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. International Journal of Molecular Sciences, 25(17), 9323. [Link]

-

FTIR spectra of (a) salt, (b) EG, and (c) DES2. ResearchGate. [Link]

-

6-carboxyhexyl triphenylphosphonium bromide. ChemBK. [Link]

-

(6-Carboxyhexyl)triphenylphosphonium bromide. PubChem. [Link]

-

Novel Mitochondria-Targeted Triphenylphosphonium Conjugates of Linear β-Phosphorylated Nitrones : Preparation, 31P NMR Mitochondrial Distribution, EPR Spin Trapping Reporting, and Site-Directed Antiapoptotic Properties. Methods in Molecular Biology, 2275, 53-83. [Link]

Sources

- 1. Novel Mitochondria-Targeted Triphenylphosphonium Conjugates of Linear β-Phosphorylated Nitrones : Preparation, 31P NMR Mitochondrial Distribution, EPR Spin Trapping Reporting, and Site-Directed Antiapoptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agilent.com [agilent.com]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to Mitochondrial Targeting Using 7-(Triphenylphosphonio)heptanoate Hydrobromide and Related Alkyl-TPP+ Vectors

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Imperative of Precision in Mitochondrial Medicine

Mitochondria, long recognized as the cell's powerhouses, are now understood to be central hubs of cellular signaling, metabolism, and apoptosis.[1] Their dysfunction is implicated in a vast array of human pathologies, from neurodegenerative diseases to cancer.[2] This has, predictably, made the mitochondrion a highly attractive target for therapeutic intervention. However, the challenge has always been one of precision. How do we deliver a therapeutic payload to this specific organelle, navigating the complex cellular landscape to arrive at the inner mitochondrial membrane? This guide delves into a powerful and widely adopted solution: the use of lipophilic cations, specifically focusing on the principles and applications of 7-(triphenylphosphonio)heptanoate hydrobromide and the broader class of alkyltriphenylphosphonium (TPP+) salts. As a senior application scientist, my aim is not merely to present protocols, but to provide the underlying rationale—the "why" behind the "how"—to empower you to design, execute, and interpret your experiments with confidence and scientific rigor.

Part 1: The Physicochemical Rationale for Mitochondrial Accumulation

The selective uptake of TPP-based compounds into mitochondria is a fascinating interplay of physics and biology.[2] The driving force is the significant negative mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV, which is substantially higher than the plasma membrane potential.[2] This strong electrochemical gradient acts as a powerful magnet for positively charged molecules.

The triphenylphosphonium cation is an ideal candidate for exploiting this phenomenon for several key reasons:

-

Delocalized Cationic Charge: The positive charge on the phosphorus atom is delocalized across the three phenyl rings. This charge delocalization, combined with the molecule's lipophilicity, allows it to readily pass through biological membranes without the need for a specific transporter.[3]

-

Lipophilicity: The phenyl groups confer a high degree of lipophilicity, enabling the cation to partition into the hydrophobic core of the mitochondrial membranes.[4]

-

The Nernst Equation in Action: The accumulation of TPP+ cations within the mitochondrial matrix can be described by the Nernst equation, which predicts a 10-fold accumulation for every 61.5 mV of membrane potential. This can lead to a several hundred- to a thousand-fold increase in concentration within the mitochondria compared to the cytoplasm.

The Critical Role of the Alkyl Linker

The "heptanoate" portion of this compound is not merely a spacer; it is a critical determinant of the molecule's overall properties. The length of the alkyl chain connecting the TPP+ moiety to a cargo molecule significantly influences:

-

Lipophilicity and Mitochondrial Uptake: Longer alkyl chains generally increase the lipophilicity of the conjugate, which can enhance its mitochondrial accumulation. However, there is an optimal length, as excessively long chains can lead to non-specific membrane interactions and reduced bioavailability.[2][5]

-

Potential for Mitochondrial Uncoupling: It is crucial to recognize that TPP+ cations themselves can have biological effects, most notably the uncoupling of oxidative phosphorylation. This effect is also influenced by the lipophilicity of the molecule, with longer alkyl chains sometimes leading to more potent uncoupling.[5] This inherent activity must be accounted for in experimental design, often by using the TPP+ vector alone as a control.

Part 2: Synthesis and Characterization of Alkyl-TPP+ Conjugates

General Synthesis Scheme

The most common approach involves a nucleophilic substitution reaction between triphenylphosphine and a suitable alkyl halide. For 7-(triphenylphosphonio)heptanoate, the starting material would be a 7-haloheptanoic acid derivative.

Caption: Generalized workflow for the synthesis of alkyl-TPP+ compounds.

Step-by-Step Methodology (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-bromoheptanoic acid (1 equivalent) and triphenylphosphine (1 equivalent) in a suitable solvent such as acetonitrile or toluene.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a phosphonium salt, will often precipitate out of the solution. The crude product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether), to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: In Vitro Evaluation of Mitochondrial Targeting and Efficacy

A series of well-designed in vitro experiments are essential to validate the mitochondrial targeting and functional effects of your TPP-conjugated compound.[6]

Experimental Workflow for In Vitro Analysis

Caption: A typical experimental workflow for in vitro validation.

Protocol 1: Mitochondrial Colocalization using Confocal Microscopy

This experiment visually confirms that your TPP-conjugated molecule is accumulating in the mitochondria.

-

Cell Seeding: Seed your chosen cell line (e.g., HeLa, A549) onto glass-bottom confocal dishes and allow them to adhere overnight.

-

Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos (200 nM), for 30 minutes at 37°C.

-

Wash: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

-

Treatment: Incubate the cells with your fluorescently-labeled TPP-conjugated compound at a predetermined concentration for a specified time (e.g., 1-6 hours).[6]

-

Imaging: Wash the cells again with PBS and image using a confocal microscope. The red channel will show the mitochondria, and the green (or other) channel will show your compound.

-

Analysis: Merged images showing yellow fluorescence (the overlap of red and green) confirm colocalization.[6] Quantitative analysis can be performed using software like ImageJ to calculate a Pearson's correlation coefficient.

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

This assay determines the concentration at which your compound inhibits cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of your TPP-conjugated compound (and controls, including the unconjugated drug and the TPP vector alone) for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the absorbance against the log of the concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Compound Type | Representative IC50 (µM) | Cell Line | Reference |

| Free Drug (e.g., HCPT) | 0.94 | 4T1 | [6] |

| TPP-Drug Conjugate | 0.34 | 4T1 | [6] |

| TPP-Drug Nanoparticle | 0.21 | 4T1 | [6] |

Table 1: Example cytotoxicity data comparing a free drug to its TPP-conjugated forms. The lower IC50 values for the TPP-conjugated compounds demonstrate enhanced potency, likely due to mitochondrial targeting.[6]

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

Many mitochondria-targeted drugs exert their effects by inducing oxidative stress. The DCFDA assay is a common method to measure intracellular ROS.[7]

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay for various time points (e.g., 6, 12, 24 hours).[7]

-

Probe Loading: Remove the treatment media and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 15-30 minutes at 37°C in the dark.[7]

-

Measurement: Wash the cells with PBS. Measure the fluorescence of the oxidized product, DCF, using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[7]

-

Analysis: Report the results as a fold-increase in fluorescence over the untreated control.

Part 4: Transitioning to In Vivo Models

While in vitro data is crucial for initial validation, in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of a TPP-conjugated compound in a whole-organism context.[1]

Key Considerations for In Vivo Studies

-

Model Selection: The choice of animal model (e.g., xenograft mouse models for cancer) is critical and should be relevant to the disease being studied.

-

Pharmacokinetics and Biodistribution: It is essential to understand how the TPP-conjugated drug is absorbed, distributed, metabolized, and excreted (ADME). This will inform dosing regimens and help to assess off-target effects.

-

Efficacy Studies: These studies aim to determine if the compound can inhibit tumor growth or ameliorate disease symptoms in the animal model. Tumor volume, animal survival, and relevant biomarkers are common endpoints.

-

Toxicity Assessment: A thorough evaluation of the compound's safety is paramount. This includes monitoring animal weight, general health, and performing histological analysis of major organs to look for signs of toxicity.

The development of TPP-based nanocarriers is a promising strategy to improve in vivo performance by enhancing stability and circulation time, potentially leading to greater tumor accumulation and reduced systemic toxicity.[1][6]

Part 5: Concluding Remarks and Future Outlook

The use of the triphenylphosphonium cation as a mitochondrial targeting vector represents a cornerstone of modern mitochondrial medicine. By understanding the fundamental principles of its accumulation, the nuances of its chemical synthesis and conjugation, and the rigorous application of in vitro and in vivo validation techniques, researchers can unlock the therapeutic potential of this powerful organelle. The this compound and its structural analogs provide a versatile platform for the delivery of a wide range of therapeutic agents. As our understanding of mitochondrial biology continues to grow, so too will the sophistication and efficacy of these targeted approaches, bringing us ever closer to a new era of precision medicine for a multitude of diseases.

References

-

Wang, C., et al. (2023). Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation. MDPI. Available at: [Link]

-

Cui, C., et al. (2018). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC - PubMed Central. Available at: [Link]

-

Abu-Zahra, F., et al. (2022). Mitochondria-targeted alginate/triphenylphosphonium-grafted-chitosan for treatment of hepatocellular carcinoma. PMC - NIH. Available at: [Link]

-

Gagliano, T., et al. (2024). Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence. MDPI. Available at: [Link]

-

Watrobska-Swietlikowska, D., et al. (2024). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. MDPI. Available at: [Link]

-

Patra, C. R., et al. (2023). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. NIH. Available at: [Link]

-

Ong, H. C., et al. (2021). Alkyl vs Aryl Modular Modification on mitochondrial uptake on triphenylphosphonium delivery vectors: A comparative analysis. ResearchGate. Available at: [Link]

-

Kalyanaraman, B., et al. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. ACS Publications. Available at: [Link]

-

Ang, J. C., et al. (2019). Enabling Mitochondrial Uptake of Lipophilic Dications Using Methylated Triphenylphosphonium Moieties. PubMed. Available at: [Link]

-

Ong, H. C., et al. (2021). Alkyl vs Aryl Modifications: A Comparative Study on Modular Modifications of Triphenylphosphonium Mitochondrial Vectors. ChemRxiv. Available at: [Link]

-

Boddapati, S. V., et al. (2015). Influence of Triphenylphosphonium (TPP) Cation Hydrophobization with Phospholipids on Cellular Toxicity and Mitochondrial Select. Symbiosis Online Publishing. Available at: [Link]

Sources

- 1. Mitochondria-targeted alginate/triphenylphosphonium-grafted-chitosan for treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing Mitochondrial Dysfunction: Applications of Triphenylphosphonium-Based Compounds in Cancer Research

Introduction: The Mitochondrion as a Strategic Target in Oncology

In the landscape of cancer therapeutics, the mitochondrion has emerged as a compelling target.[1] These organelles, central to cellular energy production and metabolism, exhibit distinct characteristics in cancer cells compared to their healthy counterparts, including a significantly more negative mitochondrial membrane potential. This differential creates a natural homing signal for specific classes of molecules. Among these, delocalized lipophilic cations, particularly the triphenylphosphonium (TPP) cation, have garnered substantial interest.[2][3][4] The TPP moiety acts as a molecular ferry, selectively accumulating in the mitochondria of cancer cells and enabling the targeted delivery of therapeutic payloads.[2][4]

This guide explores the applications of TPP-conjugated compounds in cancer research, with a focus on molecules like 7-(Triphenylphosphonio)heptanoate hydrobromide. While this specific compound is representative of a broader class, the principles and protocols discussed herein are widely applicable to various TPP-based therapeutics. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and present a framework for their integration into drug discovery pipelines.

Mechanism of Action: Disrupting the Powerhouse of the Cancer Cell

The primary mechanism by which TPP-conjugated compounds exert their anti-cancer effects is through the targeted disruption of mitochondrial function.[5][6][7] This can be achieved through several interconnected pathways:

-

Induction of Mitochondrial-Mediated Apoptosis: By accumulating within the mitochondria, TPP-conjugates can trigger the intrinsic apoptotic pathway. This is often characterized by a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[8][9]

-

Increased Oxidative Stress: These compounds can lead to an increase in reactive oxygen species (ROS) within the mitochondria, overwhelming the cell's antioxidant defenses and causing damage to mitochondrial DNA, proteins, and lipids.[5]

-

Metabolic Reprogramming: TPP-based molecules can interfere with crucial metabolic pathways that are hijacked by cancer cells to fuel their rapid proliferation. This includes the downregulation of amino acid and energy metabolism.[1][8]

-

Disruption of Mitochondrial Structure: Electron microscopy studies have revealed that treatment with TPP-conjugates can lead to morphological changes in mitochondria, such as swelling and vacuolization, further compromising their function.[1][8]

The following diagram illustrates the general mechanism of action for TPP-conjugated compounds in cancer cells.

Caption: General mechanism of TPP-conjugated compounds in cancer cells.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for evaluating the anti-cancer efficacy of TPP-conjugated compounds in a laboratory setting.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of a TPP-conjugated compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, while dead cells do not. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other TPP-conjugated compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the TPP-conjugated compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of the TPP-conjugated compound on the mitochondrial membrane potential using a fluorescent dye.

Principle: A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Fluorescent dyes such as JC-1 or TMRE can be used to measure changes in ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates a loss of ΔΨm.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or other TPP-conjugated compound

-

JC-1 dye or TMRE

-

Flow cytometer or fluorescence microscope

-

6-well plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the TPP-conjugated compound at various concentrations (including a concentration around the IC50 value) for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Dye Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in medium containing the fluorescent dye (e.g., 2 µM JC-1) and incubate for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove the excess dye.

-

Analysis:

-

Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will show high green fluorescence. Quantify the percentage of cells with depolarized mitochondria.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Observe the shift from red to green fluorescence in treated cells compared to control cells.

-

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the in vivo anti-cancer activity of the TPP-conjugated compound in a mouse xenograft model.

Principle: A human cancer cell line is implanted into immunodeficient mice. Once tumors are established, the mice are treated with the TPP-conjugated compound, and tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., 4T1 murine breast cancer cells for a syngeneic model, or a human cell line for a xenograft model)[8][10]

-

Matrigel (optional, to enhance tumor formation)

-

This compound or other TPP-conjugated compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the TPP-conjugated compound and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral).

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Quantitative Data Summary

The following table summarizes hypothetical but representative data that could be obtained from the described experiments for a novel TPP-conjugated compound.

| Parameter | Cell Line | Value | Reference Protocol |

| IC50 (48h) | MDA-MB-231 | 15 µM | Protocol 1 |

| A549 | 25 µM | Protocol 1 | |

| Mitochondrial Depolarization | MDA-MB-231 | 65% at 20 µM | Protocol 2 |

| Tumor Growth Inhibition (in vivo) | 4T1 Xenograft | 60% at 10 mg/kg | Protocol 3 |

Logical Workflow for Drug Development

The integration of these protocols into a drug development pipeline follows a logical progression from in vitro screening to in vivo validation.

Caption: Drug development workflow for TPP-conjugated compounds.

Conclusion and Future Directions

The use of the triphenylphosphonium cation as a mitochondria-targeting moiety represents a powerful strategy in the development of novel anti-cancer agents. By specifically delivering cytotoxic payloads to the powerhouse of cancer cells, these compounds can induce cell death through multiple mechanisms while potentially minimizing off-target effects. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to explore the therapeutic potential of TPP-conjugated molecules like this compound. Future research in this area will likely focus on optimizing the linker and payload components of these conjugates to enhance their efficacy, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

-

The Anti-Cancer Effects of Mitochondrial-Targeted Triphenylphosphonium–Resveratrol Conjugate on Breast Cancer Cells. (2022-10-15). MDPI. [Link]

-

Mitocans Revisited: Mitochondrial Targeting as Efficient Anti-Cancer Therapy. PMC. [Link]

-

Discovery of Alkyl Triphenylphosphonium Pinostrobin Derivatives as Potent Anti-Breast Cancer Agents. (2024-04-29). PubMed. [Link]

-

The Anti-Cancer Effects of Mitochondrial-Targeted Triphenylphosphonium-Resveratrol Conjugate on Breast Cancer Cells. (2022-10-15). PubMed. [Link]

-

Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence. (2024-06-20). NCBI. [Link]

-

Mitochondrial-targeting drug attacks cancer cells from within. (2025-12-19). Hollings Cancer Center. [Link]

-

Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation. (2023-01-24). NIH. [Link]

-

Multiple triphenylphosphonium cations as a platform for the delivery of a pro-apoptotic peptide. (2011-06-03). PubMed. [Link]

-

Mitochondria-Targeted Nitroxide, Mito-CP, Suppresses Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo. PMC - NIH. [Link]

-

Triphenylphosphonium-modified catiomers enhance in vivo mRNA delivery through stabilized polyion complexation. Materials Horizons (RSC Publishing). [Link]

-

Mitochondria-targeted nitroxide, Mito-CP, suppresses medullary thyroid carcinoma cell survival in vitro and in vivo. (2013-03-18). PubMed. [Link]

-

Mitochondrial targeting drug attacks cancer cells from within. (2025-09-02). MUSC. [Link]

-

Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy. PMC - PubMed Central. [Link]

-

Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation. (2023-01-24). MDPI. [Link]

-

Tumor acidity activated triphenylphosphonium-based mitochondrial targeting nanocarriers for overcoming drug resistance of cancer therapy. (2019-09-21). PubMed. [Link]

-

Targeting mitochondrial vulnerabilities in multiple myeloma. (2022-10-24). YouTube. [Link]

-

New cancer therapy target found in mitochondria for potential treatment of blood cancers. (2019-05-03). News-Medical.net. [Link]

-

Delocalized Lipophilic Cation Triphenyl Phosphonium: Promising Molecule for Mitochondria Targeting. (2023-11-01). Bentham Science Publishers. [Link]

-

Targeting Mitochondrial Ion Channels to Fight Cancer. MDPI. [Link]

-

Conjugation of Triphenylphosphonium Cation to Hydrophobic Moieties to Prepare Mitochondria-Targeting Nanocarriers. (2019-05-27). PubMed. [Link]

-

Triphenylphosphonium-modified catiomers enhance in vivo mRNA delivery through stabilized polyion complexation. (2024-07-10). RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Multiple triphenylphosphonium cations as a platform for the delivery of a pro-apoptotic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Conjugation of Triphenylphosphonium Cation to Hydrophobic Moieties to Prepare Mitochondria-Targeting Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial-targeting drug attacks cancer cells from within - The Cancer Letter [cancerletter.com]

- 7. Mitochondrial targeting drug attacks cancer cells from within | MUSC [musc.edu]

- 8. The Anti-Cancer Effects of Mitochondrial-Targeted Triphenylphosphonium-Resveratrol Conjugate on Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondria-targeted nitroxide, Mito-CP, suppresses medullary thyroid carcinoma cell survival in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Probing Mitochondrial Dysfunction with Alkyltriphenylphosphonium Cations

Introduction: The Central Role of Mitochondrial Membrane Potential in Cell Health

Mitochondria are critical cellular organelles that extend far beyond their textbook role as "powerhouses." They are central hubs for metabolism, calcium homeostasis, reactive oxygen species (ROS) production, and the regulation of apoptosis.[1] A key indicator of mitochondrial health and function is the mitochondrial membrane potential (ΔΨm), an electrochemical gradient across the inner mitochondrial membrane (IMM).[2] This potential, typically ranging from -120 to -180 mV (negative inside the matrix), is generated by the electron transport chain (ETC) and is essential for ATP synthesis.[3] A disruption or collapse of ΔΨm is a hallmark of mitochondrial dysfunction, an early event in apoptosis, and a common feature in numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[4][5][6] Therefore, tools that can precisely target mitochondria and report on the status of ΔΨm are invaluable for researchers in basic science and drug development.

The Triphenylphosphonium (TPP+) Cation: A Vehicle to the Mitochondrion

The most widely used and validated strategy for targeting molecules to mitochondria leverages the organelle's strong negative membrane potential.[7][8] This is achieved by covalently linking a molecule of interest to a lipophilic cation, most commonly the triphenylphosphonium (TPP+) moiety.[9][10]

Mechanism of Mitochondrial Accumulation

The accumulation of TPP+-conjugated compounds within the mitochondrial matrix is a multi-step process driven by the Nernst potential.[3]

-

Plasma Membrane Permeation: The lipophilic nature of the TPP+ cation allows it to passively diffuse across the plasma membrane. Driven by the plasma membrane potential (approx. -30 to -40 mV), it accumulates 3- to 5-fold in the cytosol compared to the extracellular medium.[3]

-

Mitochondrial Sequestration: The far greater negative potential of the inner mitochondrial membrane (approx. -120 to -180 mV) provides a powerful electrophoretic force, driving the TPP+ cation from the cytosol into the mitochondrial matrix.[4][11]

This two-step process can result in a 100- to 1000-fold concentration of the TPP+-conjugated molecule inside the mitochondria relative to the cytosol, making it an exceptionally efficient targeting system.[4][7] A compound like 7-(Triphenylphosphonio)heptanoate hydrobromide is a classic example of this structure, consisting of the TPP+ targeting group and a seven-carbon alkyl chain linker.

Caption: Electrophoretic accumulation of TPP⁺ cations.

A Critical Consideration: TPP+ Cations Are Not Biologically Inert

While TPP+ is an excellent targeting moiety, it is crucial for researchers to understand that it is not biologically inert.[11] The accumulation of these lipophilic cations within the IMM can, by itself, impact mitochondrial function. Studies have shown that alkyl-TPP+ compounds can inhibit respiratory chain complexes and induce a proton leak across the IMM.[11][12] This effect is generally more pronounced with increasing length and hydrophobicity of the alkyl chain.[12] Therefore, when using a TPP+-conjugated compound, it is imperative to run a control with the alkyl-TPP+ moiety alone (e.g., decyl-TPP+) to distinguish the effects of the delivered cargo from the effects of the targeting vehicle itself.

Protocols for Measuring Mitochondrial Membrane Potential (ΔΨm)

The impact of a TPP+-conjugated drug or any test compound on mitochondrial health is most directly assessed by measuring ΔΨm. Below are detailed protocols for robustly quantifying mitochondrial membrane potential in isolated mitochondria and intact cells.

Method 1: Direct Quantification of ΔΨm in Isolated Mitochondria using a TPP+-Selective Electrode

This potentiometric method provides a quantitative measurement of TPP+ uptake by tracking its concentration in the surrounding buffer, offering a direct assessment of membrane potential in isolated organelles.[13]

Principle: A TPP+-selective electrode and a reference electrode measure the concentration of free TPP+ cations in an incubation buffer. When energized mitochondria are added, they take up TPP+, causing a decrease in the external TPP+ concentration, which is registered by the electrode. A collapse in ΔΨm (e.g., upon addition of an uncoupler) causes the release of TPP+ back into the buffer.[14]

Materials and Reagents

| Reagent/Equipment | Details |

| TPP+-Selective Electrode System | E.g., Oroboros O2k with TPP+ electrode module or similar potentiometric setup. |

| Isolated Mitochondria | Prepared using a standard protocol (e.g., differential centrifugation). |

| Respiration Buffer (e.g., MiR05) | Buffer supporting mitochondrial respiration. |

| Respiratory Substrates | E.g., Glutamate (10 mM), Malate (2 mM), Succinate (10 mM). |

| TPP+ Chloride (or Bromide) Stock | 0.1 mM stock solution for calibration. |

| ADP Solution | To stimulate State 3 respiration. |

| Test Compound | Your TPP+-conjugated molecule or other substance. |

| Positive Control: CCCP or FCCP | Uncoupler to induce maximal depolarization. 2 µM final concentration. |

Step-by-Step Protocol

-

System Setup: Assemble the TPP+ electrode system according to the manufacturer's instructions. Add respiration buffer (e.g., MiR05) to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).[14]

-

Electrode Calibration: Add sequential aliquots of the TPP+ stock solution (e.g., three additions to a final concentration of 1.5 µM) to the chamber to calibrate the electrode response. The signal should be linear with the logarithm of the TPP+ concentration.[14]

-

Add Substrates: Add respiratory substrates such as glutamate and malate to the chamber to support Complex I-driven respiration.

-

Add Mitochondria: Introduce a known amount of isolated mitochondria (e.g., 0.4 mg/mL protein) into the chamber. Observe the downward deflection in the TPP+ signal as the energized mitochondria sequester the cation. This signifies the establishment of a membrane potential.

-

Test Compound Addition: Once a stable baseline is achieved, add the test compound at the desired concentration.

-

Depolarization: An upward deflection of the TPP+ signal indicates a loss of ΔΨm.

-

Hyperpolarization: A further downward deflection indicates an increase in ΔΨm.

-

-

Assess Respiratory States (Optional but Recommended): Add a bolus of ADP to induce State 3 respiration and observe the corresponding change in potential.

-

Positive Control: At the end of the experiment, add the uncoupler CCCP (2 µM). This will cause a complete collapse of ΔΨm, resulting in the release of all accumulated TPP+ and a return of the signal to the baseline established before mitochondria were added. This step validates that the observed signal changes were indeed due to ΔΨm.[14]

Method 2: Fluorescent Assessment of ΔΨm in Live Cells with TMRM or TMRE

Tetramethylrhodamine methyl and ethyl esters (TMRM and TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria in a Nernstian fashion. They are widely used for real-time monitoring of ΔΨm in living cells.[15]

Principle: In healthy cells with high ΔΨm, TMRM/TMRE accumulates in the mitochondria, yielding a bright red-orange fluorescence. Upon mitochondrial depolarization, the dye is no longer sequestered and disperses throughout the cell, leading to a significant decrease in mitochondrial fluorescence. This method is best performed in "non-quenching" mode, where a low dye concentration is used to ensure the fluorescent signal is directly proportional to the degree of accumulation.[16]

Materials and Reagents

| Reagent/Equipment | Details |

| TMRM or TMRE Dye | Typically prepared as a 10-20 mM stock in DMSO. Store at -20°C, protected from light. |

| Cell Culture Medium | Appropriate for the cell line being used. |

| Hank's Balanced Salt Solution (HBSS) | Or other imaging-compatible buffer. |

| Black, clear-bottom 96-well plates | For plate reader-based assays. |

| Glass-bottom dishes or coverslips | For fluorescence microscopy. |

| Positive Control: FCCP or CCCP | 10 mM stock in DMSO. Used to confirm that the TMRM/TMRE signal is sensitive to ΔΨm. |

Step-by-Step Protocol

-

Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight. Ensure cells are at a sub-confluent density to avoid stress-induced artifacts.

-

Treatment: Remove the culture medium and replace it with fresh medium containing your test compound(s) at the desired concentrations. Include a "vehicle only" control and an untreated control. Incubate for the desired treatment period.

-

Dye Loading:

-

Prepare a fresh working solution of TMRM (typically 25-100 nM) or TMRE (typically 25-50 nM) in pre-warmed culture medium or HBSS.[17][18] The optimal concentration should be determined empirically for each cell line.

-

Remove the treatment medium and add the TMRM/TMRE loading solution to all wells.

-

Incubate for 20-40 minutes at 37°C, protected from light.[15][18]

-

-

Positive Control: For a set of control wells, add FCCP (final concentration 5-10 µM) during the last 5-10 minutes of the dye loading incubation. This will induce rapid depolarization.

-